molecular formula C25H20ClFN2O4S B2850022 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 866808-81-3

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2850022
CAS No.: 866808-81-3
M. Wt: 498.95
InChI Key: AQELUQGHZLWVMQ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Materials Science: Its unique structural properties may be useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonyl group may interact with various enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
  • 2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Uniqueness

The unique combination of the quinoline core, sulfonyl group, and specific substituents in 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-15-3-9-21(16(2)11-15)28-24(30)14-29-13-23(25(31)20-12-18(27)6-10-22(20)29)34(32,33)19-7-4-17(26)5-8-19/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQELUQGHZLWVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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